molecular formula C10H11ClN2O4S B2422222 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine CAS No. 40833-75-8

1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine

Cat. No.: B2422222
CAS No.: 40833-75-8
M. Wt: 290.72
InChI Key: BYKGYPUOJVMANL-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine is a chemical compound with the molecular formula C10H11ClN2O4S. It is characterized by the presence of a pyrrolidine ring attached to a 4-chloro-3-nitro-benzenesulfonyl group. This compound is primarily used in research settings and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions include substituted pyrrolidine derivatives, amino-substituted compounds, and oxidized sulfonyl derivatives.

Scientific Research Applications

1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, often involves this compound.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function. The nitro group can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine can be compared with similar compounds such as:

    1-(4-Chloro-3-nitro-benzenesulfonyl)-azepane: This compound has a similar structure but with an azepane ring instead of a pyrrolidine ring. It is used in similar research applications but may have different reactivity and biological activity.

    4-Chloro-3-nitrobenzenesulfonyl chloride: This precursor compound is used in the synthesis of various sulfonyl derivatives and has applications in organic synthesis and industrial processes.

The uniqueness of this compound lies in its specific combination of functional groups and its versatility in research and industrial applications.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4S/c11-9-4-3-8(7-10(9)13(14)15)18(16,17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKGYPUOJVMANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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